Cholesterol sulfate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Cholesterinsulfat kann durch Sulfatierung von Cholesterin unter Verwendung von Schwefeltrioxid-Pyridin-Komplex oder Chlorsulfonsäure in einem organischen Lösungsmittel wie Pyridin oder Dichlormethan synthetisiert werden . Die Reaktion erfolgt typischerweise bei Raumtemperatur und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine Über-Sulfatierung oder einen Abbau des Produkts zu vermeiden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Cholesterinsulfat beinhaltet die enzymatische Sulfatierung von Cholesterin unter Verwendung von Sulfotransferasen. Dieses Verfahren ist aufgrund seiner Spezifität und Effizienz bevorzugt. Das Enzym SULT2B1b wird häufig für diesen Zweck verwendet, und die Reaktion wird in einem wässrigen Medium bei physiologischem pH-Wert und Temperatur durchgeführt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cholesterinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Liebermann-Burchard-Reaktion, bei der Cholesterinsulfat mit Schwefelsäure, Essigsäureanhydrid und Essigsäure unter Bildung eines blauen Produkts reagiert .

Häufige Reagenzien und Bedingungen:

Oxidation: Cholesterinsulfat kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von Cholesterinsulfat kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erzielt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch der Sulfatgruppe durch andere funktionelle Gruppen unter Verwendung von Nukleophilen wie Aminen oder Alkoholen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen von Cholesterin und verschiedene substituierte Cholesterinverbindungen .

Wissenschaftliche Forschungsanwendungen

Role in Epidermal Function

Cholesterol sulfate is integral to the structure and function of the epidermis. It participates in the This compound cycle , which regulates epidermal differentiation, barrier function, and desquamation. Recent studies have shown that this compound enhances the expression of key proteins involved in keratinocyte differentiation, such as filaggrin and involucrin . For instance, research indicates that this compound stimulates the expression of RORα , a transcription factor that further promotes keratinocyte differentiation .

Table 1: Impact of this compound on Keratinocyte Differentiation

Therapeutic Applications in Inflammatory Diseases

This compound has shown promise in alleviating conditions such as ulcerative colitis . A study demonstrated that dietary supplementation with this compound significantly improved symptoms in mouse models of colitis by promoting cholesterol biosynthesis and enhancing the mucosal barrier . The mechanism involves this compound binding to the Niemann-Pick type C2 protein, activating pathways that facilitate cholesterol biosynthesis in colonic epithelial cells.

Case Study: Ulcerative Colitis

- Model: Mice treated with dextran sulfate sodium (DSS) to induce colitis.

- Intervention: Supplementation with this compound.

- Outcome: Significant alleviation of clinical signs compared to controls receiving cholesterol alone .

Regulation of Cellular Signaling Pathways

This compound plays a critical role in regulating several cellular signaling pathways. It has been observed to inhibit osteoclast differentiation via the AMPK-Sirt1-NF-κB pathway, which is crucial for bone metabolism . Additionally, it limits neutrophil recruitment during inflammation by inhibiting specific activators like DOCK2 .

Table 2: this compound's Role in Cellular Signaling

| Pathway | Effect | References |

|---|---|---|

| AMPK-Sirt1-NF-κB | Inhibits osteoclastogenesis | |

| Neutrophil recruitment | Reduces inflammation |

Physiological Functions

This compound is quantitatively significant in human plasma and plays multiple physiological roles:

Wirkmechanismus

Cholesterol sulfate exerts its effects through several mechanisms:

Cell Membrane Stabilization: It integrates into cell membranes, enhancing their stability and protecting cells from osmotic lysis.

Signal Transduction: this compound regulates the activity of serine proteases and protein kinase C isoforms, influencing various signaling pathways.

Regulation of Enzymes: It modulates the activity of enzymes involved in blood clotting, fibrinolysis, and epidermal cell adhesion.

Neuroprotection: this compound reduces oxidative stress, maintains mitochondrial membrane stability, and increases energy reserves in the brain.

Vergleich Mit ähnlichen Verbindungen

Cholesterinsulfat ist unter den Sterolsulfaten aufgrund seiner spezifischen physiologischen Rollen und regulatorischen Funktionen einzigartig. Ähnliche Verbindungen umfassen:

Dehydroepiandrosteronsulfat (DHEA-Sulfat): Ein weiteres häufiges Steroidsulfat im menschlichen Plasma, jedoch mit unterschiedlichen Quellen und Stoffwechselwegen.

Cholesterinsulfat zeichnet sich durch seine Beteiligung an einer Vielzahl von physiologischen Prozessen und seine potenziellen therapeutischen Anwendungen aus.

Biologische Aktivität

Cholesterol sulfate (CS) is a significant sterol sulfate found in human plasma and various tissues, playing critical roles in cellular functions and physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and implications for health and disease.

Overview of this compound

This compound is a sulfated derivative of cholesterol, predominantly present in human plasma at concentrations ranging from 135 to 260 μg/ml. It is synthesized in various tissues, including the liver, adrenal glands, and skin, and serves multiple biological functions such as stabilizing cell membranes, regulating cholesterol metabolism, and facilitating cell signaling pathways .

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Stabilization : CS contributes to the structural integrity of cell membranes, protecting erythrocytes from osmotic lysis and influencing sperm capacitation .

- Signal Transduction : It regulates protein kinase C isoforms and modulates phosphatidylinositol 3-kinase activity, thereby participating in various signaling pathways essential for cellular functions .

- Neuroprotective Effects : Recent studies indicate that CS may protect neurons from oxidative stress by activating the Akt/Bcl-2 signaling pathway, enhancing mitochondrial function, and reducing reactive oxygen species production .

Biological Activities and Health Implications

This compound has been implicated in several key biological activities:

- Neuroprotection : Research shows that CS can attenuate glutamate-induced cell death in neuronal cell lines by improving mitochondrial health and energy metabolism. It enhances ATP production and glycogen storage in astrocytes, suggesting potential therapeutic roles in neurodegenerative diseases .

- Cancer Biology : Elevated levels of CS have been observed in certain cancers, such as colon cancer. It appears to play a role in tumor progression by modulating lipid metabolism and cellular signaling pathways .

- Gut Health : CS has been shown to promote cholesterol biosynthesis in intestinal epithelial cells. Dietary supplementation with CS alleviates symptoms of ulcerative colitis in animal models by enhancing mucosal barrier function and promoting epithelial repair mechanisms .

Case Studies

- Neuroprotective Effects :

- Cancer Research :

- Ulcerative Colitis :

Comparative Data on this compound's Biological Functions

Eigenschaften

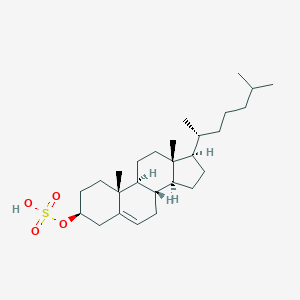

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOQNUELFTYRT-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016822 | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1256-86-6 | |

| Record name | Cholesterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.